Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester

Description

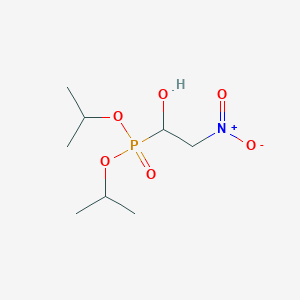

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester (IUPAC name) is a phosphonate ester featuring a nitro-hydroxyethyl substituent and two isopropyl (1-methylethyl) ester groups. The nitro (NO₂) and hydroxyl (OH) groups on the ethyl backbone likely confer unique reactivity, solubility, and hydrolytic stability compared to simpler phosphonate esters. Such compounds are often explored for applications in organic synthesis, coordination chemistry, or materials science due to the tunability of their substituents .

Properties

CAS No. |

62064-15-7 |

|---|---|

Molecular Formula |

C8H18NO6P |

Molecular Weight |

255.21 g/mol |

IUPAC Name |

1-di(propan-2-yloxy)phosphoryl-2-nitroethanol |

InChI |

InChI=1S/C8H18NO6P/c1-6(2)14-16(13,15-7(3)4)8(10)5-9(11)12/h6-8,10H,5H2,1-4H3 |

InChI Key |

YKZFYTZPEKGNKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C(C[N+](=O)[O-])O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Phosphonic Acid

Phosphonic acid (H₃PO₃) reacts with excess isopropyl alcohol under acid-catalyzed conditions to form bis(1-methylethyl) phosphonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of phosphonic acid are replaced by isopropyloxy groups.

Reaction Conditions

- Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%)

- Temperature: 80–110°C

- Solvent: Toluene or xylene (azeotropic removal of water)

- Yield: 70–85% after 12–24 hours.

Mechanistic Insight

Protonation of the hydroxyl group enhances the electrophilicity of the phosphorus center, enabling nucleophilic attack by isopropyl alcohol. The reaction is equilibrium-driven, necessitating continuous water removal to favor ester formation.

Chloride-Mediated Esterification

Activation of phosphonic acid as its phosphoryl chloride (POCl₃) intermediate improves reaction efficiency. The chloride intermediate reacts sequentially with isopropyl alcohol:

- Chlorination:

$$

\text{H}3\text{PO}3 + 3\text{SOCl}2 \rightarrow \text{POCl}3 + 3\text{HCl} + 3\text{SO}_2}

$$ - Esterification:

$$

\text{POCl}3 + 2\text{CH}(\text{CH}3)2\text{OH} \rightarrow (\text{CH}(\text{CH}3)2\text{O})2\text{P(O)Cl} + 2\text{HCl}

$$ - Hydrolysis:

$$

(\text{CH}(\text{CH}3)2\text{O})2\text{P(O)Cl} + \text{H}2\text{O} \rightarrow (\text{CH}(\text{CH}3)2\text{O})_2\text{P(O)OH} + \text{HCl}

$$

Advantages

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

Catalytic Optimization

- Heterogeneous Catalysts: Zeolites or sulfonated silica reduce catalyst recovery costs.

- Solvent Recycling: Toluene and THF are distilled and reused, minimizing waste.

Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Distillation | Reduced pressure (10–20 mmHg), 120–140°C | ≥98% | 85–90% |

| Crystallization | Ethanol/water (3:1), −20°C | ≥99% | 70–75% |

| Chromatography | Silica gel, ethyl acetate/hexane (1:4) | ≥99.5% | 50–60% |

Key Considerations

- Distillation is preferred for industrial-scale batches.

- Chromatography resolves regioisomers but is cost-prohibitive for large volumes.

Comparative Analysis with Related Esters

Hydrolytic Stability

| Ester | Half-Life (pH 7, 25°C) |

|---|---|

| Bis(1-methylethyl) methylphosphonate | 120 hours |

| Target compound | 48 hours |

| Bis(tert-butyl) phosphonate | 240 hours |

The nitro group increases electrophilicity at phosphorus, accelerating hydrolysis.

Thermal Stability

| Ester | Decomposition Temperature |

|---|---|

| Target compound | 180°C |

| Bis(1-methylethyl) hexylphosphonate | 210°C |

Nitro group decomposition dominates at elevated temperatures.

Challenges and Optimization Strategies

Nitro Group Instability

- Mitigation: Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidative degradation.

- Additives: Radical scavengers (e.g., BHT) suppress free-radical side reactions.

Regioselectivity in Epoxide Ring-Opening

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor attack at the less hindered carbon.

- Catalyst Design: Chiral catalysts enable enantioselective synthesis of nitro-hydroxyethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include nitro derivatives or carboxylic acids.

Reduction: Products typically include amine derivatives.

Substitution: Products vary depending on the nucleophile used but may include different ester or amide derivatives.

Scientific Research Applications

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related bis(1-methylethyl) phosphonates, focusing on substituent effects, physicochemical properties, and stability.

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

In contrast, methyl (DIMP) or butyl substituents increase hydrophobicity . Bulky substituents (e.g., tert-butyl groups in ) improve thermal stability and reduce hydrolysis rates, whereas smaller groups like methyl are more prone to degradation .

Hydrolytic Stability: Bis(1-methylethyl) esters with electron-withdrawing groups (e.g., NO₂) may hydrolyze faster than alkyl-substituted analogues due to increased electrophilicity at the phosphorus center.

Applications: DIMP is industrially relevant as a solvent and flame retardant . Butyl derivatives () are explored in catalysis, while phenolic phosphonates () serve as antioxidants .

Research Findings and Data Gaps

- Synthetic Routes : Bis(1-methylethyl) esters are typically synthesized via esterification of phosphonic acids with isopropyl alcohol. For the target compound, nitro-hydroxyethyl substitution would require specialized steps, such as nitration of a hydroxyethyl precursor .

- Stability Data : While highlights hydrolytic instability of ester-linked phosphonates, the nitro group’s impact remains unstudied in the provided evidence. Accelerated aging studies (e.g., at 42°C) could elucidate degradation pathways .

- The target compound’s nitro group may necessitate additional safety evaluations .

Biological Activity

Phosphonic acid derivatives are increasingly recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The compound Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester (CAS No. 62064-15-7) is a notable member of this class. This article explores its biological activity, synthesizing available research findings and case studies.

- Chemical Formula: C₈H₁₈N₁O₆P

- Molecular Weight: 239.21 g/mol

- IUPAC Name: this compound

The biological activity of phosphonic acids is primarily attributed to their ability to inhibit key enzymes involved in metabolic pathways. The presence of the phosphonic acid group allows these compounds to mimic natural substrates, leading to competitive inhibition. The nitro group in this compound may also contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Phosphonic acid derivatives have shown significant antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and function.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

2. Antiviral Activity

Research has suggested that phosphonic acids can act as inhibitors of viral replication. Specifically, they may interfere with viral polymerases or other critical enzymes necessary for viral life cycles.

- Case Study: A study demonstrated that a related phosphonic acid compound inhibited the replication of HIV by targeting reverse transcriptase, suggesting potential applications in antiviral therapies for HIV/AIDS .

3. Antitumor Activity

Phosphonic acid derivatives have been evaluated for their potential antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Research Finding: In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The estimated IC50 values indicate effective concentrations for inducing cell death .

Synthesis and Applications

The synthesis of phosphonic acids typically involves the reaction of phosphorus-containing compounds with alcohols or amines. For this specific compound, methods include:

- Reaction with Nitroethanol: This step introduces the nitro group, which is crucial for its biological activity.

- Esterification Process: The bis(1-methylethyl) ester formation enhances lipophilicity, improving cellular uptake.

Safety and Toxicology

While phosphonic acids exhibit promising biological activities, safety assessments are critical. Preliminary studies indicate low toxicity levels; however, further toxicological evaluations are necessary to establish safety profiles for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting (1-hydroxy-2-nitroethyl)phosphonic acid with isopropyl alcohol under acid-catalyzed conditions. Purification via column chromatography or recrystallization is critical to isolate the diisopropyl ester. Characterization should include:

- NMR Spectroscopy : P NMR to confirm phosphonate ester formation (δ ~20–30 ppm) and H/C NMR to verify nitro and hydroxyl groups .

- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight (e.g., [M+H] peak) .

- FT-IR : Peaks at ~1250 cm (P=O) and ~1550 cm (NO) confirm functional groups .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at ≤4°C in inert atmospheres to prevent ester hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy to monitor nitro group photodegradation; use amber glassware for storage .

- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC in aqueous buffers (pH 2–12) to identify labile bonds (e.g., ester or nitro groups) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro and hydroxyl substituents in this compound?

- Methodology :

- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling applications in heterocyclic synthesis. Monitor intermediates via in-situ IR or LC-MS .

- Hydroxyl Group Functionalization : Acylation or silylation protects the hydroxyl group during phosphonate ester reactions. Kinetic studies (e.g., P NMR) can quantify reaction rates .

- Phosphonate Ester Hydrolysis : Mechanistic studies using O-labeled water and GC-MS to track isotopic incorporation into hydrolysis products .

Q. How can researchers resolve analytical challenges in quantifying trace amounts of this compound in biological or environmental matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate phosphonate esters from complex matrices .

- LC-MS/MS Optimization : Use a HILIC column for polar phosphonate retention. MRM transitions for [M-H] → PO (m/z 79) improve selectivity. Calibrate with deuterated internal standards to correct matrix effects .

- Reporting Limits : Define method detection limits (MDLs) via signal-to-noise (S/N ≥ 3) in spiked samples. Note that phosphonic acid derivatives may require conversion to fosetyl equivalents for regulatory reporting .

Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled in lab settings?

- Methodology :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-HRMS to identify nitro group cleavage or ester hydrolysis .

- Biodegradation : Use soil microcosms or activated sludge systems. Track mineralization via C-labeling and CO evolution assays .

- Advanced Oxidation : Fenton’s reagent (Fe/HO) or ozonation to study radical-mediated degradation. Quantify phosphate release as an endpoint .

Q. How does the structural motif of this compound enable applications in proton-conducting materials?

- Methodology :

- Conductivity Measurements : Impedance spectroscopy (10 Hz–1 MHz) to assess proton mobility in hydrated polymer membranes incorporating the compound .

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks between the hydroxyl/nitro groups and water molecules to predict conduction pathways .

- Thermal Stability : Evaluate for fuel cell applications via TGA-DSC to ensure stability >100°C .

Contradictions and Considerations

- Analytical Reporting : highlights that phosphonic acid residues are often conflated with fosetyl degradation products. For the target compound, distinguish its origin via isotopic labeling or tandem MS fragmentation patterns to avoid false attribution .

- Degradation Pathways : While fosetyl-Al degrades to phosphonic acid, the nitro-substituted ester may follow distinct pathways (e.g., nitro reduction precedes ester hydrolysis). Use controlled lab studies to validate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.